氟化铅(IV)

描述

Synthesis Analysis

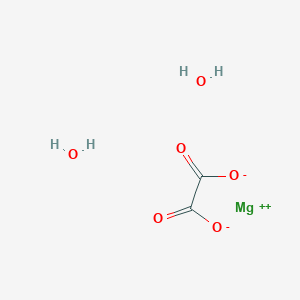

The mechanochemical synthesis of lead-containing alkaline earth metal fluoride solid solutions, like MxPb1-xF2 (M = Ca, Sr, Ba), provides insight into the methods of producing Lead(IV) fluoride-related compounds. Through high-energy ball milling, promising results were achieved using metal acetates and ammonium fluoride as precursors, indicating a versatile approach to synthesizing lead fluoride compounds with desirable properties (Heise et al., 2018).

Molecular Structure Analysis

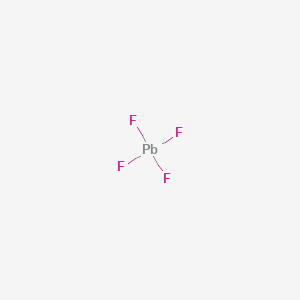

The molecular structure of Lead(IV) fluoride and its derivatives has been extensively studied, revealing complex coordination environments. For instance, the crystal structures of new lead(II) hexafluoroarsenates(V) were determined, showing the diverse coordination sphere around the lead centers, which includes direct connections to fluorine atoms from different arsenate ions (Tramšek et al., 2001).

Chemical Reactions and Properties

Lead(IV) fluoride participates in various chemical reactions, illustrating its reactivity and utility in synthesis. For example, aryl fluorides can be produced from the reaction of boron trifluoride with aryl-lead(IV) triacetates, demonstrating the potential of lead(IV) fluoride in organic synthesis (Meio & Pinhey, 1990).

Physical Properties Analysis

The physical properties of Lead(IV) fluoride, such as its optical characteristics, have been a subject of interest. It is a transparent insulator across a wide optical spectrum, from ultraviolet to middle infrared, with varying refractive indices. Its electronic insulator nature and the existence of different crystalline structures, including cubic fluorite and orthorhombic structures, are notable (Destro & Damiao, 1997).

Chemical Properties Analysis

The interaction between lead(II) and fluoride ions reveals the complex formation tendencies of lead fluoride compounds. Studies have shown that detectable amounts of Pb2+ transform into reaction products before the precipitation of lead fluoride starts, highlighting the intricate chemical behavior of lead in the presence of fluoride ions (Bottari & Ciavatta, 1965).

科学研究应用

用于阴离子交换的阳离子层状材料

氟化铅(IV)已被用于开发用于阴离子应用的新型阳离子材料。Tran、Zavalij 和 Oliver(2002 年)的一项研究讨论了新型层状氟化铅材料 Pb3F5NO3 的溶剂热合成和表征。这种材料与大多数层状和开放框架材料不同,因为它带有一个阳离子电荷。它在阴离子交换应用中显示出潜力,并表现出高达 450 °C 的稳定性,这超过了用于类似目的的传统有机树脂的性能。该材料在环境水性条件下用重铬酸盐交换层间硝酸盐基团的能力,如核磁共振和紫外-可见光谱所示,突出了其独特的阴离子特性的潜力,如催化反应、阴离子插层或阳离子骨架内阴离子簇的生长 (Tran, Zavalij, & Oliver, 2002)。

氟离子络合和传感

氟化铅(IV) 显示出潜力的另一个领域是氟离子的络合和传感。Wade 等人(2010 年)探讨了氟化物在各种环境中的用途,包括其对牙齿健康的益处以及在骨质疏松症治疗中的应用。然而,他们还指出了长期接触高氟化物水平的潜在不利影响。他们的研究有助于发现改进氟化物检测方法的方法,尤其是水中的氟化物,鉴于氟化物的潜在健康影响和工业应用,这一点非常重要。这项研究解决了在高度竞争性质子溶剂和水中氟化物结合的挑战,提供了对氟化物阴离子识别更广泛范围的见解 (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010)。

混合金属氟化物的合成

氟化铅(IV) 在混合金属氟化物的合成中也很重要。Navulla 等人(2011 年)讨论了使用含有铅和二价第一行过渡金属的氟化异金属 β-二酮基化合物作为制备混合金属氟化物的挥发性单源前驱体。这些氟化物具有正交畸变的 Aurivillius 型结构,表明它们作为磁电材料的潜力。这项研究为氟化铅(IV) 在开发具有独特磁性和电子特性的材料中的应用开辟了新的可能性 (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011)。

切伦科夫探测器中的辐射材料

氟化铅也正在作为切伦科夫探测器中的辐射材料进行探索,该探测器用于高能物理实验。丁(2001 年)介绍了一种适用于切伦科夫探测器的新型氟化铅晶体生长方法。这种方法是一种改进的非真空布里奇曼方法,以生长大尺寸、高质量的氟化铅晶体而著称。这些晶体的特性,例如透射率、光学均匀性和能量分辨率,满足了高能物理应用的需求,表明它们在这一领域具有显着贡献的潜力 (Ding, 2001)。

安全和危害

未来方向

Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

属性

IUPAC Name |

tetrafluoroplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.Pb/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKGUAJYKXPDI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

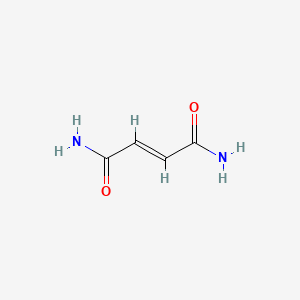

F[Pb](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Pb | |

| Record name | lead tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999040 | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead(IV) fluoride | |

CAS RN |

7783-59-7 | |

| Record name | Plumbane, tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(IV) fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

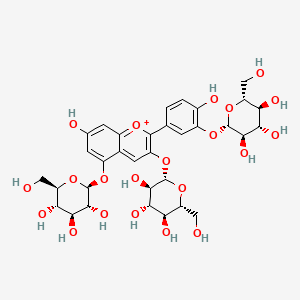

![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)